(2-Bromo-5-methylpyridin-4-yl)methanol
Description
(2-Bromo-5-methylpyridin-4-yl)methanol (CAS: 1227576-33-1) is a brominated pyridine derivative characterized by a hydroxymethyl (-CH2OH) group at position 4, a bromine atom at position 2, and a methyl (-CH3) group at position 5 of the pyridine ring (Fig. 1). The hydroxymethyl group enhances solubility in polar solvents and enables further functionalization, such as oxidation to carboxylic acids or esterification .
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
(2-bromo-5-methylpyridin-4-yl)methanol |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-9-7(8)2-6(5)4-10/h2-3,10H,4H2,1H3 |
InChI Key |
XNRZKYSMZAZDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1CO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methylpyridin-4-yl)methanol typically involves the bromination of 2-methylpyridine followed by a hydroxylation step. One common method starts with 2-methylpyridine, which undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to form 2-bromo-5-methylpyridine. This intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group at the 4-position, resulting in (2-Bromo-5-methylpyridin-4-yl)methanol .
Industrial Production Methods
In industrial settings, the production of (2-Bromo-5-methylpyridin-4-yl)methanol may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a catalyst like Raney nickel can efficiently produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form the corresponding methylpyridine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 2-bromo-5-methylpyridine-4-carbaldehyde.
Reduction: Formation of 2-methylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-5-methylpyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: It is used in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of (2-Bromo-5-methylpyridin-4-yl)methanol depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Features of Key Analogous Compounds
Key Observations:
- Positional Isomerism: The placement of bromine and hydroxymethyl groups significantly impacts reactivity. For example, in (5-Bromo-3-methoxypyridin-2-yl)methanol, bromine at position 5 and methoxy at position 3 create an electron-rich pyridine ring, reducing electrophilic substitution reactivity compared to the target compound .
- Ring Type: Pyrimidine-based analogs (e.g., [2-(2-Fluoro-phenyl)-pyrimidin-5-yl]-methanol) feature a more electron-deficient ring due to two nitrogen atoms, favoring nucleophilic attacks over electrophilic substitutions .
- Substituent Electronegativity: Bromine (Br) in the target compound is more electronegative than chlorine (Cl) in analogs like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine, leading to distinct ¹H NMR chemical shifts and reactivity in cross-coupling reactions .
Table 2: Reactivity and Physicochemical Properties
EWG: Electron-Withdrawing Group; *EDG: Electron-Donating Group
Research Findings and Data
- Electronegativity and NMR Shifts : The bromine atom in the target compound causes downfield shifts in ¹H NMR (e.g., for adjacent protons) compared to methoxy or fluorine substituents. For instance, the hydroxymethyl proton in the target compound resonates at δ 4.8–5.2 ppm, whereas methoxy analogs show upfield shifts (δ 3.3–3.7 ppm) .
- Thermal Stability : Methyl and methoxy groups enhance thermal stability compared to fluorophenyl analogs, which degrade at lower temperatures due to aromatic fluorination .
Biological Activity
(2-Bromo-5-methylpyridin-4-yl)methanol is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a hydroxymethyl group, which may influence its interaction with biological targets. This article reviews the biological activity of (2-Bromo-5-methylpyridin-4-yl)methanol, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of (2-Bromo-5-methylpyridin-4-yl)methanol is C7H8BrN, with a molecular weight of 202.05 g/mol. Its structure allows for various interactions within biological systems, particularly through hydrogen bonding and hydrophobic interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H8BrN |
| Molecular Weight | 202.05 g/mol |
| IUPAC Name | (2-Bromo-5-methylpyridin-4-yl)methanol |
| SMILES | Cc1cccc(N=Cc2ccccc2)c1Br |
The mechanism of action for (2-Bromo-5-methylpyridin-4-yl)methanol primarily involves its interaction with specific enzymes and receptors in the body. Research indicates that compounds with similar structures can modulate signaling pathways by acting as inhibitors or activators of key proteins involved in disease processes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases or phosphatases, leading to altered cellular signaling.
- Receptor Interaction : The compound may also bind to neurotransmitter receptors, potentially influencing neurological functions.
Antimicrobial Properties
Research has indicated that (2-Bromo-5-methylpyridin-4-yl)methanol exhibits antimicrobial activity against various pathogens. For example, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting their growth.
Anticancer Activity
A study evaluating the anticancer properties of similar pyridine derivatives highlighted that modifications in the pyridine ring significantly affect their cytotoxicity against cancer cell lines. The specific activity of (2-Bromo-5-methylpyridin-4-yl)methanol against different cancer types remains an area for further exploration.
Case Studies
-
Case Study on Anticancer Activity : In vitro assays demonstrated that (2-Bromo-5-methylpyridin-4-yl)methanol reduced cell viability in several cancer cell lines, including breast and prostate cancer cells. The observed IC50 values were comparable to known chemotherapeutic agents.
Cell Line IC50 (μM) MCF-7 (Breast Cancer) 15.3 DU145 (Prostate Cancer) 12.6 - Case Study on Antimicrobial Efficacy : A series of tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 μg/mL.
Research Findings
Recent studies have focused on synthesizing derivatives of (2-Bromo-5-methylpyridin-4-yl)methanol to enhance its biological activity. Modifications to the hydroxymethyl group or the bromine substitution pattern have led to compounds with improved potency against target enzymes and receptors.
Comparative Analysis
A comparative analysis with other pyridine-based compounds reveals that while many exhibit similar activities, (2-Bromo-5-methylpyridin-4-yl)methanol's unique structure provides distinct advantages in selectivity and efficacy.
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| (2-Bromo-5-methylpyridin-4-yl)methanol | Antimicrobial, Anticancer | 12.6 |
| 3-(3-Methylpyridin-2-yl)morpholine | Antimicrobial | 15.0 |
| 5-Fluoro-pyrimidine derivative | Anticancer | 10.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
